alpha-D-Glucosamine pentaacetate
Overview
Description
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.
Mechanism of Action
Target of Action
Alpha-D-Glucosamine pentaacetate is a carbohydrate that is a member of the glycoconjugates family . It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . .
Mode of Action
It is known to be a reagent used in chemical synthesis .
Biochemical Pathways
It is known to be involved in the synthesis of glycoproteins and glycosaminoglycans .
Result of Action
This compound has been shown to be a potent antiviral agent against herpes simplex virus 1 (HSV1) by blocking viral adsorption and penetration into cells, inhibiting DNA replication, and reducing viral titers .
Biological Activity
Alpha-D-Glucosamine pentaacetate, a derivative of glucosamine, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological roles, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biochemistry.
Chemical Structure and Synthesis
This compound is characterized by its molecular formula and a molecular weight of approximately 389.36 g/mol. The compound features five acetyl groups attached to the glucosamine backbone, which enhances its solubility and bioavailability.
Synthesis Methods
Various methods have been reported for synthesizing this compound, including:
- Acetylation of D-Glucosamine : The most common method involves the acetylation of D-glucosamine using acetic anhydride or acetyl chloride in the presence of a base, yielding high-purity products with minimal side reactions .
- Enzymatic Methods : Recent studies have explored enzymatic approaches for synthesizing glucosamine derivatives, focusing on the specificity and efficiency of glycosyltransferases .
Biological Roles
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
1. Anti-inflammatory Properties
Research indicates that alpha-D-glucosamine derivatives can modulate inflammatory responses. Studies have shown that these compounds inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
2. Antioxidant Activity
The antioxidant properties of this compound have been observed in vitro. It scavenges free radicals and reduces oxidative stress markers in various cell lines, indicating its potential role in preventing oxidative damage .
3. Modulation of Cell Signaling
This compound has been shown to influence cell signaling pathways, particularly those involved in fibrosis and muscle regeneration. In murine models, it modulated TGFβ1-induced fibrosis markers such as α-SMA and SMα22, demonstrating its role in muscle repair processes .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Muscle Fibrosis : A study evaluated the effect of this compound on TGFβ1-induced fibrosis in myoblasts. The results indicated that treatment with this compound significantly reduced the expression of fibrosis markers compared to controls, suggesting its therapeutic potential in muscle disorders .
- Antioxidant Efficacy : In another study, this compound was tested for its antioxidant capacity against oxidative stress induced by hydrogen peroxide in neuronal cells. The findings demonstrated a marked reduction in cell death and oxidative stress markers, supporting its use as a neuroprotective agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other glucosamine derivatives:
Compound | Anti-inflammatory | Antioxidant | Cell Signaling Modulation |
---|---|---|---|
This compound | Yes | Yes | Yes |
N-Acetylglucosamine | Moderate | Yes | No |
D-Glucosamine | Limited | Moderate | Yes |
Properties
IUPAC Name |
(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908637 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |
Record name | NSC409738 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC232059 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC224432 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-beta-D-glucosamine tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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